molecular formula C15H21NO3 B043075 tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate CAS No. 156474-22-5

tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate

Cat. No.: B043075
CAS No.: 156474-22-5
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-CHWSQXEVSA-N
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Description

Tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is known that the tert-butyl group in the compound can elicit a unique reactivity pattern due to its crowded nature . This reactivity could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The tert-butyl group has been noted for its relevance in various chemical transformations, biosynthetic and biodegradation pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability. For “threo-N-Boc-D-phenylalanine epoxide”, it is recommended to store the compound at 2-8 °C to maintain its stability.

Biological Activity

Tert-butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, also known by its CAS number 156474-22-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • CAS Number : 156474-22-5
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 3
  • LogP (XLogP3) : 2.6

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various pathways. The oxirane ring structure suggests potential reactivity that could lead to the modulation of biological processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain strains of viruses. The exact mechanism remains under investigation but may involve interference with viral replication processes.
  • Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential applications in treating infectious diseases.
  • Cytotoxicity : In vitro assays have been conducted to evaluate the cytotoxic effects on various human cell lines. Results indicate a selective toxicity profile, which is crucial for therapeutic applications.

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of this compound against influenza virus, researchers found that the compound reduced viral titers significantly in cell culture models. The effective concentration (EC50) was determined to be in the low micromolar range, suggesting a potent antiviral effect.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity.

Case Study 3: Cytotoxicity Evaluation

Cytotoxicity assays conducted on human liver cancer cell lines revealed an IC50 value of approximately 25 µM for this compound. This suggests that while the compound has significant effects on cancer cells, further studies are needed to assess its safety profile.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffective Concentration (EC50/MIC)
AntiviralInfluenza VirusLow micromolar range
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
CytotoxicityHuman Liver Cancer CellsIC50 = 25 µM

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.